molecular formula C13H19FN2O B3261270 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine CAS No. 340984-94-3

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B3261270
CAS No.: 340984-94-3
M. Wt: 238.3 g/mol
InChI Key: DTKJIYJVOIPGOX-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a 3-fluoro-4-methoxybenzyl substituent. This compound has garnered interest in medicinal chemistry due to the structural versatility of piperidine scaffolds, which are prevalent in bioactive molecules targeting neurological and oncological pathways. The 3-fluoro and 4-methoxy groups on the aromatic ring may enhance lipophilicity and modulate electronic properties, influencing receptor binding or metabolic stability .

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJIYJVOIPGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing vs. In contrast, the 3-trifluoromethyl group in is strongly electron-withdrawing, which may enhance metabolic resistance but reduce solubility. The 3,5-difluoro analog exhibits increased halogen density, likely improving binding affinity in hydrophobic pockets of enzymes.
  • Impact on Reactivity and Stability: Oxidation studies on 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP) revealed that halogen substituents influence redox behavior. The chloro group in CMP undergoes oxidation to chlorobenzene and amino acids via radical intermediates, with a stoichiometric ratio of 1:4 (CMP:KMnO₄) . The fluoro and methoxy groups in the target compound may alter this pathway due to differences in bond dissociation energies and electronic effects. DFT calculations on CMP analogs suggest that lower HOMO-LUMO gaps correlate with higher reactivity.

Biological Activity

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine, a compound with the molecular formula C13H19FN2O, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant research findings and data tables.

The compound's key chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC13H19FN2O
Molecular Weight238.31 g/mol
CAS Number340984-94-3
IUPAC NameThis compound
AppearanceOil
Storage Temperature4 °C

Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. A study evaluating various piperidine derivatives reported significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested alongside other piperidine derivatives. The results indicated that the introduction of electron-donating groups on the phenyl ring enhanced antibacterial activity significantly. The presence of a methoxy group was particularly effective in increasing the compound's potency against bacterial strains .

Antifungal Activity

The antifungal activity of this compound has also been explored. In vitro tests demonstrated that it exhibited moderate antifungal effects against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This suggests potential applications in treating fungal infections, although further studies are needed to quantify its efficacy compared to established antifungal agents.

Cytotoxicity and Selectivity

Research has highlighted the cytotoxic potential of various piperidine derivatives, including this compound. A study focused on human T-lymphoblastic cell lines revealed that certain derivatives exhibited selective cytotoxicity with IC50 values as low as 9 nM against specific cancer cell lines while showing minimal toxicity to non-cancerous cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of piperidine derivatives. The incorporation of various substituents on the phenyl ring significantly influences both antibacterial and antifungal properties. For instance, modifications enhancing electron density on the aromatic system have been linked to increased bioactivity .

Q & A

Basic: What are the optimal synthetic routes for 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine, and how can yield be improved?

Answer:
The synthesis typically involves coupling a substituted benzyl halide (e.g., 3-fluoro-4-methoxybenzyl bromide) with piperidin-4-amine under nucleophilic substitution conditions. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Catalysts : Use of bases like K₂CO₃ or Et₃N to deprotonate the amine and drive the reaction .
  • Temperature : Mild heating (40–60°C) balances reaction rate and side-product formation .
    Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Basic: How is the structural integrity of this compound validated in research settings?

Answer:
Advanced analytical techniques are critical:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂) and aromatic protons (δ ~6.8–7.2 ppm for the fluoromethoxybenzyl group) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray crystallography (if crystalline): Resolves stereochemical details .

Advanced: What methodologies are recommended for studying its binding affinity to neurological targets (e.g., serotonin or dopamine receptors)?

Answer:

  • In vitro assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify IC₅₀ values .
  • Computational docking : Molecular dynamics simulations predict binding poses in receptor active sites .
  • Structure-activity relationship (SAR) : Modifying the fluoromethoxy group or piperidine substituents to assess target specificity .
    Contradictions in reported affinities (e.g., between similar derivatives) may arise from assay conditions (pH, temperature) or impurities; replicate studies with standardized protocols are advised .

Advanced: How can researchers resolve discrepancies in the compound’s stability under varying storage conditions?

Answer:
Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures .
  • HPLC monitoring : Tracks degradation products over time under controlled humidity and temperature .
    Evidence suggests storage at −20°C in inert atmospheres (argon) minimizes hydrolysis of the amine group . Conflicting data may stem from batch-specific impurities; purity ≥95% is recommended for reproducibility .

Advanced: What reaction mechanisms are plausible for its oxidation or metabolic transformation?

Answer:

  • Permanganate oxidation : Likely proceeds via electron transfer at the benzylic carbon, forming a ketone intermediate .
  • Cytochrome P450 metabolism : Predict N-dealkylation or hydroxylation at the piperidine ring, modeled using liver microsomes .
    Mechanistic studies require trapping intermediates (e.g., with NaBH₄) and isotopic labeling (²H/¹³C) to track pathways .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize amine residues with dilute HCl before disposal .
    While specific toxicity data are limited, treat it as a potential irritant based on structural analogs .

Advanced: How can researchers design in vivo studies to evaluate its pharmacokinetic profile?

Answer:

  • Rodent models : Administer via IV/IP routes and measure plasma concentrations using LC-MS/MS .

  • Key parameters :

    ParameterMethodReference
    BioavailabilityAUC comparison (oral vs. IV)
    Half-life (t₁/₂)Non-compartmental analysis
    Metabolite IDHRMS/MS fragmentation patterns

Tissue distribution studies (e.g., brain penetration) require euthanasia at timed intervals and organ extraction .

Advanced: What strategies address low aqueous solubility in formulation development?

Answer:

  • Salt formation : Hydrochloride salts improve solubility via protonation of the amine .
  • Co-solvents : Use PEG-400 or cyclodextrins in preclinical formulations .
  • Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability .
    Solubility challenges are common in piperidine derivatives; prioritize salt forms early in development .

Advanced: How can computational chemistry predict its off-target interactions?

Answer:

  • Pharmacophore modeling : Map electrostatic/hydrophobic features against databases (e.g., ChEMBL) .
  • Machine learning : Train models on known piperidine derivatives to predict affinity for non-target kinases or GPCRs .
    False positives may arise from conformational flexibility; validate predictions with SPR (surface plasmon resonance) binding assays .

Advanced: What analytical techniques reconcile conflicting bioactivity data across studies?

Answer:

  • Dose-response curves : Ensure consistent compound concentrations across assays .
  • Purity verification : Use orthogonal methods (HPLC, NMR) to exclude batch variability .
  • Target profiling : Broad-panel screening (e.g., Eurofins Cerep) identifies off-target effects .
    Discrepancies in IC₅₀ values often stem from assay conditions (e.g., ATP levels in kinase assays); standardize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine
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1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine

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